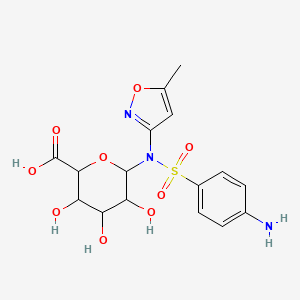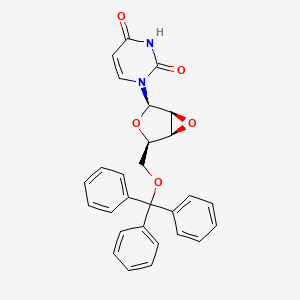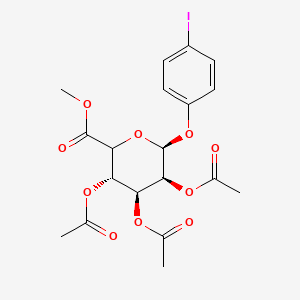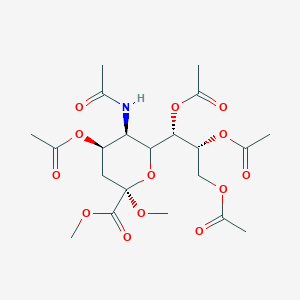
(2,2'-Dipyridyl)thioethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (2,2'-Dipyridyl)thioethylamine and its derivatives involves various strategies, including ligand exchange reactions and hydrothermal methods. For instance, the synthesis of metal complexes with 2,2'-dipyridylamine derivatives demonstrates the adaptability of these compounds in forming coordination polymers and complexes through specific reaction conditions (Radovanović et al., 2018).
Molecular Structure Analysis
2,2'-Dipyridylamine derivatives exhibit a wide range of coordination modes and can stabilize complexes containing one, two, or three metal atoms. The molecular structures of these complexes often feature deformed octahedral geometries and are stabilized through hydrogen bonding and π-π stacking interactions, highlighting the versatility and structural diversity of these ligands (Brogden & Berry, 2016).
Chemical Reactions and Properties
This compound and its related compounds participate in various chemical reactions, forming coordination polymers and complexes with metal ions. These reactions are influenced by the ligand's structure and the nature of the metal ions, leading to compounds with unique chemical properties, such as unusual luminescence thermochromism observed in some coordination polymers (Zhu et al., 2011).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points and stability, are crucial for their application in materials science. For example, certain luminescent compounds are air stable and exhibit high melting points above 250 °C, making them suitable for use in electroluminescent devices (Liu et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards DNA and ability to form coordination polymers with unique structures, are significant for understanding the potential applications of this compound derivatives in areas such as photoluminescence and catalysis. The ability of these compounds to form stable complexes with metals and exhibit photoluminescent properties underlines their importance in developing new materials (Tu et al., 2003).
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
(2,2'-Dipyridyl)thioethylamine has been identified as an efficient ligand in promoting copper(I)-catalyzed C-O and C-S coupling reactions, facilitating the synthesis of complex diaryl ethers or diaryl thioethers from simple starting materials. These compounds are significant in the preparation of bioactive molecules, highlighting the ligand's role in enhancing reaction efficiency and selectivity (Chen et al., 2022).
Coordination Chemistry
In coordination chemistry, this compound is celebrated for its versatile binding modes, stabilizing complexes containing one, two, or three metal atoms. Its ability to adopt multiple coordination modes makes it a valuable ligand for designing novel metal complexes with varied structures and functionalities. The ligand's role in modern coordination chemistry is underscored by its continued relevance in the synthesis of new complexes, contributing to the field's growth and development (Brogden & Berry, 2016).
Material Science
In material science, derivatives of this compound have been utilized in the synthesis of amphiphilic ruthenium complexes for dye-sensitized solar cells (DSSCs). These complexes, featuring hydrophobic thiophene or thieno(3,2-b)thiophene-substituted ligands, have demonstrated remarkable efficiency and stability as sensitizers in nanocrystalline DSSCs. The research underscores the potential of this compound derivatives in renewable energy technologies, offering pathways to efficient and stable solar cells (Kim et al., 2009).
Safety and Hazards
“(2,2’-Dipyridyl)thioethylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,2'-Dipyridyl)thioethylamine involves the reaction of 2-bromoethylamine hydrobromide with 2-pyridinethiol in the presence of a base to form the desired compound.", "Starting Materials": ["2-bromoethylamine hydrobromide", "2-pyridinethiol", "Base"], "Reaction": [ "Step 1: Dissolve 2-pyridinethiol in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir for some time.", "Step 3: Slowly add 2-bromoethylamine hydrobromide to the reaction mixture while stirring continuously.", "Step 4: Heat the reaction mixture at a suitable temperature for a specific time.", "Step 5: Cool the reaction mixture and isolate the product by filtration or any other suitable method.", "Step 6: Purify the product by recrystallization or any other suitable method." ] } | |
Número CAS |
1216888-52-6 |
Fórmula molecular |
C₁₂H₁₃N₃S |
Peso molecular |
231.31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)








![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)



